Silent at Dopamine D1/D2 Receptors
Monophenolic 2-amino-1-indanone derivatives, including the core scaffold of the target compound, were assessed for in vitro binding activity at D1 and D2 dopaminergic receptors. All compounds tested, including 2-amino-1-indanone and 2-amino-1-tetralone derivatives, demonstrated complete inactivity in receptor binding assays [1]. This represents a clear functional divergence from structurally related 2-aminoindane (2-AI), which acts as a monoamine releasing agent with norepinephrine and dopamine release EC50 values of 86 nM and 439 nM, respectively [2]. The absence of dopaminergic activity may be advantageous for research applications where off-target dopaminergic effects must be avoided.
| Evidence Dimension | D1 and D2 dopaminergic receptor binding activity |
|---|---|
| Target Compound Data | Inactive (no measurable binding) |
| Comparator Or Baseline | 2-Aminoindane (2-AI) norepinephrine release EC50: 86 nM; dopamine release EC50: 439 nM |
| Quantified Difference | Inactive versus EC50 values of 86–439 nM for comparator |
| Conditions | In vitro radioligand binding assays for D1 and D2 receptors |
Why This Matters
For neuropharmacology research requiring a dopaminergically silent scaffold, this compound avoids confounding receptor interactions observed with aminoindane comparators.
- [1] Perrone, R.; Berardi, F.; Bettoni, G.; Tortorella, V.; Cuomo, V.; Racagni, G.; Juliano, E.; Rovescalli, A.C. Monophenolic 2-amino-1-indanone and 2-amino-1-tetralone derivatives: synthesis and assessment of dopaminergic activity. European Journal of Medicinal Chemistry, 1987, 22(5), 417–419. View Source
- [2] Halberstadt, A.L.; Brandt, S.D.; Walther, D.; Baumann, M.H. 2-Aminoindane and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. Psychopharmacology, 2019, 236(3), 989–999. View Source
